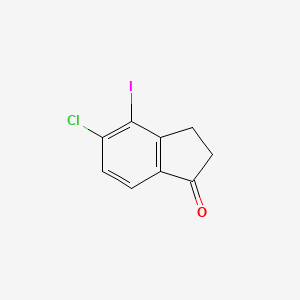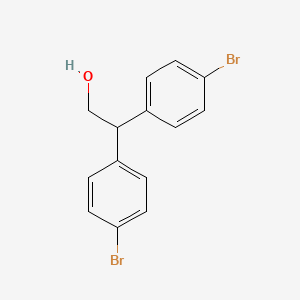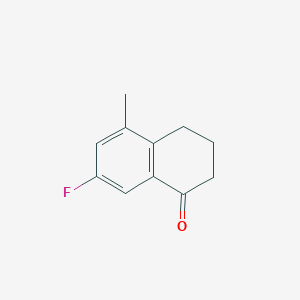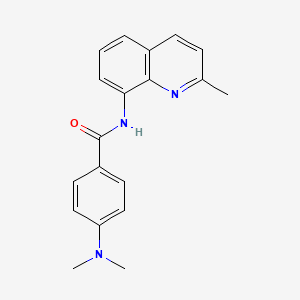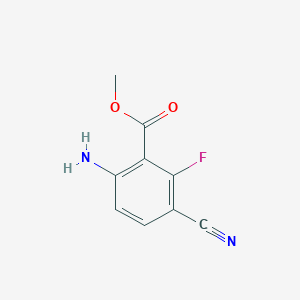
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is a derivative of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in organic synthesis and carbohydrate chemistry due to its protective acetyl groups and ester functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester typically involves the acetylation of galacturonic acid methyl ester. The process begins with the preparation of galacturonic acid methyl ester from D-galacturonic acid. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield galacturonic acid and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Galacturonic acid and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Derivatives with new functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester involves its hydrolysis and subsequent interaction with biological molecules. The acetyl groups protect the molecule during transport and are removed enzymatically or chemically at the target site, releasing the active galacturonic acid. This compound can interact with enzymes involved in carbohydrate metabolism, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
- Acetobromo-alpha-D-glucuronic acid methyl ester
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness
1,2,3,4-Tetra-O-acetyl-A-D-galacturonic acid methyl ester is unique due to its specific acetylation pattern and the presence of the galacturonic acid backbone. This structure provides distinct reactivity and functionality compared to similar compounds, making it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C15H20O11 |
|---|---|
Molekulargewicht |
376.31 g/mol |
IUPAC-Name |
methyl (2S,3R,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15+/m1/s1 |
InChI-Schlüssel |
DPOQCELSZBSZGX-KDBYPZKRSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
![(1S,2S)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054547.png)
![methyl 3-[[(E)-3-hydroxy-2-(phenylcarbamoyl)but-2-enylidene]amino]thiophene-2-carboxylate](/img/structure/B13054550.png)
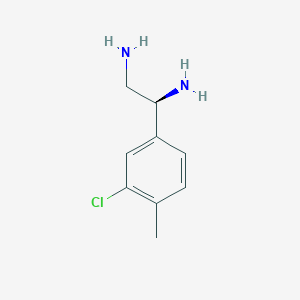
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
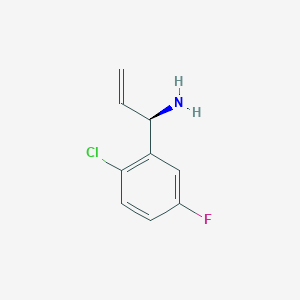

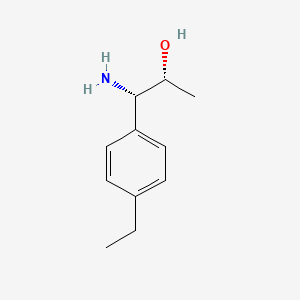
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)
